5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13-14(2)21-12-22-19(13)28-11-15-6-8-24(9-7-15)30(26,27)16-4-5-18-17(10-16)23(3)20(25)29-18/h4-5,10,12,15H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRFKSQSLYQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The compound's methyl groups can undergo oxidation under certain conditions.
Reduction: : Specific parts of the molecule might be reduced using catalysts like palladium on carbon.
Substitution: : The sulfonyl group provides an active site for substitution reactions.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution can be employed. Typical conditions include controlled temperatures, catalysts, and solvent choices tailored to each specific reaction.
Major Products
Oxidation might yield hydroxylated derivatives.
Reduction might result in amines.
Substitution can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
This compound has several uses:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potentially as a ligand in biochemical assays.
Medicine: : Its structural features suggest potential as a pharmacophore in drug development.
Industry: : Use in the development of specialty chemicals.
Mechanism of Action
The compound's effects often involve binding to specific molecular targets, such as enzymes or receptors, impacting biochemical pathways. The benzoxazole and pyrimidine parts might interact with nucleophilic centers, altering enzymatic activity or receptor binding efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic derivatives, as highlighted in the evidence:
Pyrimidinone and Coumarin Derivatives ()
Compounds 4i and 4j from contain pyrimidin-2(1H)-one and coumarin groups. While the target compound lacks a coumarin moiety, its dimethylpyrimidinyloxy substituent aligns with the pyrimidinone core in 4i/4j. Key differences include:
- Electron-withdrawing groups : The sulfonyl group in the target compound may enhance solubility compared to the tetrazolyl group in 4i/4j.
- Biological activity : Coumarin derivatives like 4i/4j are often associated with anticoagulant or anticancer properties, whereas the benzo[d]oxazol-2(3H)-one core in the target compound could favor kinase or protease inhibition .
Sulfonyl-Containing Piperidine Derivatives ()
The European patent (EP 1 808 168 B1) lists compounds with pyrazolo[3,4-d]pyrimidine cores linked to sulfonyl-piperidine groups. These share the sulfonyl-piperidine motif with the target compound, which is critical for:
- Target engagement : Sulfonyl groups often interact with polar residues in enzyme active sites.
- Metabolic stability : Piperidine rings improve pharmacokinetic profiles compared to less rigid structures .
Methylisoxazolyl Pyrimidinone Derivatives ()
Compounds such as 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one feature methylthio and methylisoxazolyl substituents. This highlights the trade-off between bioavailability and target affinity in structural design .
Spiro and Piperidine-Linked Derivatives ()
Spiro compounds like 6-((4-methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane exhibit conformational rigidity, contrasting with the piperidine ring’s flexibility in the target compound. Spiro systems may reduce off-target interactions but complicate synthesis .
Structural and Functional Comparison Table
Research Implications and Limitations
While the provided evidence lacks explicit data on the target compound’s bioactivity or physicochemical properties, structural analogs suggest that:
- The sulfonyl-piperidine group enhances target specificity and solubility.
- The dimethylpyrimidinyloxy substituent may improve binding affinity through π-π interactions.
- Comparative studies with ’s patent compounds could reveal shared mechanisms of action, such as kinase inhibition .
Further experimental validation is required to quantify these effects.
Biological Activity
The compound 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule characterized by its intricate structure, which includes a combination of heterocyclic rings and functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. Its structure features a pyrimidine moiety, a piperidine group, and a sulfonyl group attached to a benzo[d]oxazole ring. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit significant biological activities, including:
- Anticancer properties : Many derivatives of benzo[d]oxazole and pyrimidine are known for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects : Compounds with sulfonyl and piperidine groups have shown promising results against various bacterial strains.
- Enzyme inhibition : These compounds can act as inhibitors for key enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects typically involves:
- Binding to specific receptors or enzymes : The structural features allow it to interact with target proteins, modulating their activity.
- Influencing cellular pathways : By altering enzyme activity, the compound can impact various signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.
Anticancer Activity
A study demonstrated that derivatives containing the benzo[d]oxazole structure inhibit the proliferation of HepG2 liver cancer cells through the modulation of NF-kB signaling pathways. This was evidenced by decreased DNA binding ability of NF-kB and reduced expression of NF-kB-dependent genes in treated cells .
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic processes .
Enzyme Inhibition
Research into enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase (AChE), an important target for Alzheimer’s disease treatment. The IC50 values indicated strong inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Optimization techniques such as continuous flow synthesis are employed to enhance yield and purity during industrial production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Sulfonylation : React 3-methylbenzo[d]oxazol-2(3H)-one with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, pyridine catalyst) .
Piperidine Functionalization : Introduce the 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine moiety via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product .
- Key Characterization : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR, IR, and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS (ESI or EI) for molecular ion validation .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using broth microdilution .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme Inhibition : Test inhibitory activity against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
Assay Standardization : Compare protocols for variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
Impurity Analysis : Use LC-MS to identify byproducts or degraded compounds affecting activity .
Model Selection : Validate results in multiple biological models (e.g., bacterial strains, mammalian cells) to rule out organism-specific effects .
Q. What strategies optimize the synthetic yield and scalability of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency and reduce purification complexity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonylation kinetics .
- Flow Chemistry : Implement continuous flow systems for piperidine coupling to improve reproducibility and scalability .
Q. How can structure-activity relationships (SAR) be elucidated for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., pyrimidine → pyridine) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonyl group orientation) with activity trends .
- Crystallography : Obtain X-ray crystal structures to identify key binding motifs (e.g., hydrogen bonding with target enzymes) .
Q. What methodologies assess the environmental fate of this compound in ecological studies?
- Methodological Answer :
- Degradation Kinetics : Conduct photolysis (UV irradiation) and hydrolysis (pH 5–9 buffers) studies to measure half-lives .
- Bioaccumulation : Use OECD 305 guidelines to determine log Kow (octanol-water partition coefficient) via shake-flask method .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
